![molecular formula C7H7ClN4O B1389424 6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204296-35-4](/img/structure/B1389424.png)
6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It is known for its pharmaceutical activities . The compound has a molecular weight of 198.61 .
Synthesis Analysis
The synthesis of “6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine” and its vicarious nucleophilic substitution products are described and characterized by spectroscopic methods and X-ray diffraction .Molecular Structure Analysis
The Inchi Code of the compound is 1S/C7H7ClN4O/c1-13-4-7-10-9-6-3-2-5 (8)11-12 (6)7/h2-3H,4H2,1H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.Chemical Reactions Analysis
The compound’s reactivity in the vicarious nucleophilic substitution (VNS), a specific type of nucleophilic substitution, has been described . VNS is a well-known method of synthesizing heterocyclic systems and introducing carbon and amine substituents into nitro arenes or heterocycles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.61 .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, azolopyridazines, a class of compounds to which it belongs, are known for their pharmaceutical activities. They have shown anxiolytic activity without the sedative side effects caused by benzodiazepines .
properties
IUPAC Name |
6-chloro-3-(methoxymethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-13-4-7-10-9-6-3-2-5(8)11-12(6)7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJFOKBEZNTZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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